

CAS number and molecular weight of 4,5-Dimethylbenzene-1,2-dimethanol.

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Compound of Interest

Compound Name: 4,5-Dimethylbenzene-1,2-dimethanol

Cat. No.: B1599563

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An In-Depth Technical Guide to **4,5-Dimethylbenzene-1,2-dimethanol** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **4,5-Dimethylbenzene-1,2-dimethanol**, a key chemical intermediate for specialized research applications. The document delineates its fundamental physicochemical properties, outlines a validated, high-yield synthetic pathway, and discusses its potential applications, particularly for professionals in drug development and materials science. A detailed experimental protocol is provided to ensure replicability and high purity of the final product. This guide is intended to serve as a practical resource for researchers and scientists, grounding theoretical knowledge in actionable laboratory procedures.

Core Compound Identification and Properties

4,5-Dimethylbenzene-1,2-dimethanol (CAS: 60070-05-5) is a dimethyl-substituted aryl diol.^[1] Its structure, featuring two hydroxymethyl groups ortho to each other on a dimethylbenzene ring, makes it a valuable and rigid building block in organic synthesis. The spatial arrangement of the functional groups allows for the formation of specific conformational structures, which is of particular interest in the design of ligands, molecular receptors, and pharmaceutical scaffolds.

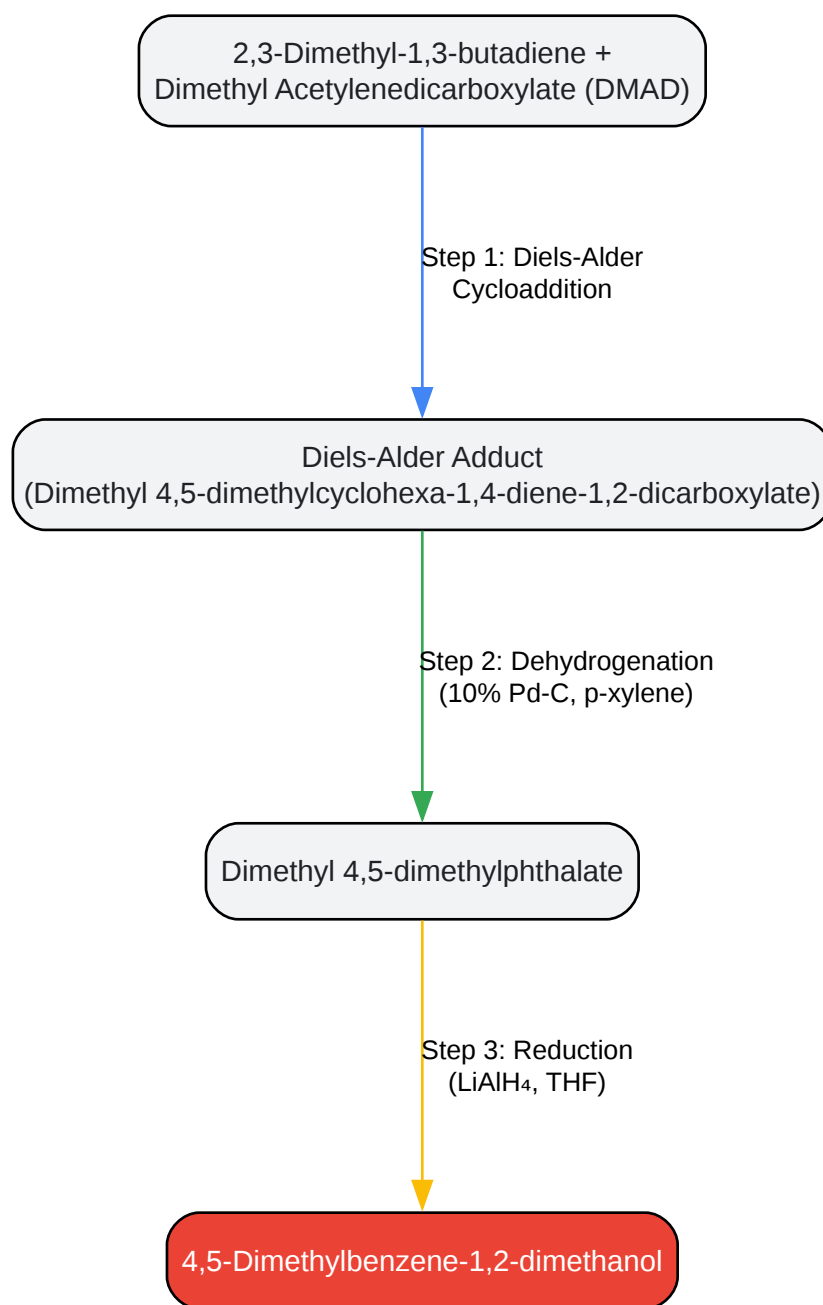
Table 1: Physicochemical Properties of **4,5-Dimethylbenzene-1,2-dimethanol**

Property	Value	Source
CAS Number	60070-05-5	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1]
Molecular Weight	166.22 g/mol	[1]
IUPAC Name	(4,5-dimethyl-1,2-phenylene)dimethanol	N/A
Appearance	Solid	[2]
Melting Point	70–71 °C	[2]

Synthesis Pathway and Mechanistic Rationale

An efficient and cost-effective three-step synthesis for **4,5-Dimethylbenzene-1,2-dimethanol** has been reported, achieving an impressive overall yield of approximately 80%.[\[2\]](#)[\[3\]](#) This pathway is robust and utilizes common laboratory reagents, making it highly accessible.

Synthesis Workflow Overview



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Caption: Three-step synthesis of **4,5-Dimethylbenzene-1,2-dimethanol**.

Step-by-Step Mechanistic Analysis

- **Step 1: Diels-Alder Cycloaddition:** The synthesis commences with a [4+2] cycloaddition reaction between 2,3-dimethyl-1,3-butadiene (the diene) and dimethyl acetylenedicarboxylate (DMAD, the dienophile). This reaction is highly efficient for forming

the six-membered ring core of the molecule. The choice of these reactants is strategic; the electron-rich diene reacts readily with the electron-poor alkyne of DMAD, leading to a high conversion to the desired cyclic adduct.[2]

- **Step 2: Dehydrogenation (Aromatization):** The cyclohexadiene ring formed in the first step is subsequently aromatized to create the stable benzene ring of dimethyl 4,5-dimethylphthalate. This is achieved through dehydrogenation using a 10% Palladium on carbon (Pd/C) catalyst in a high-boiling solvent like p-xylene.[2] The palladium catalyst provides a surface for the removal of hydrogen atoms, driving the reaction towards the thermodynamically stable aromatic product. This step is critical for establishing the core benzene structure.
- **Step 3: Reduction of Esters:** The final step involves the reduction of the two ester groups of dimethyl 4,5-dimethylphthalate to the corresponding primary alcohols. A powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄), is required for this transformation. The reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF). This reduction step yields the target diol with high efficiency, reported at 91%.[2]

Applications in Research and Drug Development

While specific applications are often proprietary, the structure of **4,5-Dimethylbenzene-1,2-dimethanol** lends itself to several key areas of research:

- **Proteomics Research:** It is cited as a dimethyl-substituted aryl diol compound for use in proteomics research, although the specific application is not detailed.[1]
- **Ligand Synthesis:** The ortho-diol configuration is a classic motif for creating bidentate ligands for transition metal catalysis. The rigid, planar backbone can enforce specific geometries on the resulting metal complexes, influencing their catalytic activity and selectivity.
- **Scaffold for Drug Discovery:** Aromatic diols are valuable starting materials in medicinal chemistry. They can be functionalized to create libraries of compounds for screening. The dimethyl substitution pattern can influence molecular recognition and pharmacokinetic properties by providing steric bulk and lipophilicity. Its analog, 4,5-dimethyl-1,2-phenylenediamine, is a known building block for heterocyclic compounds like benzimidazoles, which are important in pharmaceuticals.[4]

Detailed Experimental Protocol: Synthesis of 4,5-Dimethylbenzene-1,2-dimethanol

This protocol is adapted from validated procedures reported in the scientific literature.^[2]

Objective: To synthesize **4,5-Dimethylbenzene-1,2-dimethanol** from dimethyl 4,5-dimethylphthalate.

Materials:

- Dimethyl 4,5-dimethylphthalate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry 500 mL round-bottom flask under a nitrogen atmosphere, suspend Lithium aluminum hydride (2.0 equivalents) in 150 mL of anhydrous THF. Cool the

suspension to 0 °C using an ice bath.

- **Addition of Ester:** Dissolve dimethyl 4,5-dimethylphthalate (1.0 equivalent) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 4:1 hexanes/ethyl acetate mixture.
- **Quenching:** Once the reaction is complete (disappearance of starting material), cool the flask back down to 0 °C in an ice bath. Cautiously quench the reaction by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- **Workup:** Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes in a separatory funnel.
- **Extraction and Purification:** Wash the combined organic layer sequentially with 1 M HCl, water, and finally with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
- **Isolation:** The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **4,5-Dimethylbenzene-1,2-dimethanol** as a solid.

Safety and Handling

4,5-Dimethylbenzene-1,2-dimethanol requires careful handling in a laboratory setting.

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- **Precautions:**
 - Avoid breathing dust (P261).

- Wash skin thoroughly after handling (P264).
- Use only in a well-ventilated area or outdoors (P271).[5]
- Wear protective gloves, eye protection, and face protection (P280).[5]
- First Aid:
 - IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[5]

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